2,4,8-Trichlorodibenzofuran
Overview
Description
2,4,8-Trichlorodibenzofuran is a chlorinated dibenzofuran compound with the molecular formula C12H5Cl3O. It is a member of the polychlorinated dibenzofurans (PCDFs), which are known for their environmental persistence and potential toxicity. This compound is often used as a standard in environmental testing and research, particularly in studies related to the thermal decomposition of pesticides and the formation of environmental toxins .
Mechanism of Action
Target of Action
The primary target of 2,4,8-Trichlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
This compound interacts with the AhR, leading to changes in gene expression. As a ligand, it binds to the AhR, activating it and allowing it to bind to the XRE promoter region of genes . This interaction results in changes in the transcription of these genes, leading to alterations in cellular processes.
Biochemical Pathways
It is known that the activation of the ahr can lead to changes in various cellular processes, including cell cycle regulation, immune response, and xenobiotic metabolism . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by its interaction with the AhR. These effects can include changes in cell proliferation, differentiation, and apoptosis, as well as alterations in immune response and xenobiotic metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other pollutants or chemicals can affect its bioavailability and toxicity. Additionally, factors such as temperature, pH, and light exposure can influence its stability and degradation .
Biochemical Analysis
Biochemical Properties
2,4,8-Trichlorodibenzofuran plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through its function as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of the genes it activates . Additionally, this compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can cause vomiting, diarrhea, anemia, more frequent lung infections, numbness, and other effects on the nervous system . Additionally, it can induce mild changes in the liver, although no permanent liver damage has been observed in people who ingested chlorinated dibenzofurans . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This interaction results in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons. Additionally, this compound is involved in cell-cycle regulation and likely plays an important role in the development and maturation of various tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. For instance, the bacteria Sphingomonas sp RW1 can catabolize this compound, yielding small quantities of oxidation products . This indicates that the compound can undergo biodegradation, which may influence its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild toxic effects, while higher doses can lead to more severe adverse effects. For example, chlorinated dibenzofurans, including this compound, are known to cause vomiting, diarrhea, anemia, and other health issues . The threshold effects and toxic or adverse effects at high doses have been observed in various studies, highlighting the importance of dosage considerations in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The bacteria Sphingomonas sp RW1 can metabolize this compound, producing metabolites such as 6,8-dichloro-2-methyl-4H-chromen-4-one . This indicates that the compound can undergo biotransformation through specific metabolic pathways, which may affect its overall toxicity and persistence in the environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function. For instance, the compound’s physicochemical properties, such as its hydrophobicity, may play a role in its distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 2,4,8-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran. One common method includes the reaction of dibenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve elevated temperatures to facilitate the chlorination process. Industrial production methods may vary, but they generally follow similar principles of chlorination under controlled conditions to ensure the desired substitution pattern .
Chemical Reactions Analysis
2,4,8-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4,8-Trichlorodibenzofuran has several applications in scientific research:
Environmental Chemistry: It is used as a standard in the analysis of environmental samples to study the presence and effects of chlorinated dibenzofurans.
Toxicology: Research on its toxicological effects helps in understanding the impact of PCDFs on human health and the environment.
Material Science: It is used in studies related to the thermal stability and decomposition of materials.
Analytical Chemistry: Employed as a reference compound in chromatographic and spectroscopic analyses.
Comparison with Similar Compounds
2,4,8-Trichlorodibenzofuran can be compared with other polychlorinated dibenzofurans such as:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HCDF): Another highly chlorinated dibenzofuran with significant toxicological relevance.
2,8-Dichlorodibenzofuran: A less chlorinated analogue with different chemical properties and lower toxicity.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
2,4,8-trichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURXKWTCOMRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203017 | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-71-8 | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54589-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trichlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7QB1460O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2,4,8-Trichlorodibenzofuran in the environment?
A1: A primary source of this compound is the incomplete combustion of chlorine-containing waste, especially in processes like incineration. []
Q2: Can this compound be degraded naturally?
A2: Yes, various fungal species, including Trametes versicolor U80, Phanerochaete chrysosporium, Coriolus versicolor, and a Cerrena sp., have demonstrated the ability to degrade 2,4,8-TCDF in both liquid media and soil. [, , , ] This biodegradation process shows promise for environmentally friendly remediation strategies.
Q3: How efficient is the fungal degradation of this compound?
A3: The efficiency of degradation varies depending on the fungal species, incubation time, and environmental factors. For instance, Phanerochaete chrysosporium achieved a 75.9% degradation rate of 2,4,8-TCDF after 30 days of incubation. [] Interestingly, the degradation efficiency seems to decrease with increasing chlorine substitution on the dibenzofuran molecule. []
Q4: Are there any methods to enhance the biodegradation of this compound by fungi?
A4: Research indicates that supplementing the growth medium with glucose as a carbon source and Tween 80 as a surfactant significantly improves the degradation rate of 2,4,8-TCDF by Trametes versicolor U80. [] Additionally, using lignocellulosic supports like wood meal for fungal growth further enhances the degradation process in soil. []
Q5: Are there any other microorganisms capable of degrading this compound?
A5: Yes, a marine bacterial strain, Sphingomonas sp. strain RW1, has been identified as capable of catabolizing this compound. [] This finding highlights the potential of exploring diverse microbial communities for bioremediation applications.
Q6: Is there any evidence suggesting a connection between the structure of this compound and its biological activity?
A6: Research on the degradation of various chlorinated dibenzofurans suggests that the number and position of chlorine atoms on the molecule influence its susceptibility to biodegradation. [] This observation indicates a potential structure-activity relationship, warranting further investigation.
Q7: Are there any specific enzymes involved in the degradation of this compound?
A7: The white-rot fungus Phanerochaete sordida YK-624 utilizes a ligninolytic enzyme system, including a novel lignin peroxidase (YK-LiP), to degrade various polychlorinated aromatic compounds, including this compound. [] This enzymatic system presents a promising avenue for developing targeted bioremediation strategies.
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